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Compound of Interest

Compound Name: 2-Methylserine

Cat. No.: B7767232

2-Methylserine is a non-proteinogenic a-amino acid that distinguishes itself from its parent
amino acid, serine, by the presence of a methyl group at the a-carbon.[1][2] This seemingly
minor structural modification introduces a quaternary stereocenter, which imparts significant
conformational constraints upon molecules into which it is incorporated.[1] This property is of
paramount importance in the fields of medicinal chemistry and drug development, as the
rigidification of peptide backbones can lead to enhanced biological activity, increased metabolic
stability, and improved pharmacokinetic profiles.[1] Consequently, the ability to selectively
synthesize and isolate the individual enantiomers of 2-methylserine is a critical endeavor for
researchers and scientists. This guide provides a comprehensive technical overview of the
stereochemistry of 2-methylserine, methods for the synthesis and separation of its
enantiomers, and their applications in advanced research.

The Stereoisomers of 2-Methylserine: (R)- and (S)-
Enantiomers

The tetrahedral a-carbon of 2-methylserine, bonded to four different substituents (an amino
group, a carboxyl group, a hydroxymethyl group, and a methyl group), is a chiral center. This
chirality gives rise to two non-superimposable mirror images known as enantiomers: (R)-2-
methylserine and (S)-2-methylserine.[3][4] These enantiomers exhibit identical physical
properties in an achiral environment, such as melting point and solubility, but differ in their
interaction with plane-polarized light (optical activity) and their biological activity. The (S)-
enantiomer is also referred to as 2-methyl-L-serine, and the (R)-enantiomer as 2-methyl-D-
serine.[3][4]
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Caption: The enantiomers of 2-methylserine, (S)- and (R)-forms, are non-superimposable
mirror images.

Physicochemical Properties of 2-Methylserine
Stereoisomers

The distinct stereochemistry of the enantiomers of 2-methylserine leads to differences in their
optical properties, which are crucial for their identification and characterization. The following
table summarizes key physicochemical data for the stereocisomers of 2-methylserine.
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Property (S)-2-Methylserine (R)-2-Methylserine DL-2-Methylserine

(8)-(+)-2- :
] (R)-(-)-2-Methylserine, ]
Synonyms Methylserine, 2- ) (x)-2-Methylserine
) 2-Methyl-D-serine
Methyl-L-serine

CAS Number 16820-18-1[2][3] 81132-44-7[4] 5424-29-3[2]
Molecular Formula CaH9NO3[3] CaHsNO3[4] CaH9NO3[2]
Molecular Weight 119.12 g/mol [3] 119.12 g/mol [4] 119.12 g/mol [2]
Melting Point 286-288 °C[5] Not specified Not specified
Specific Rotation [a] +3.3° (c=5, 6N HCI[5]  Not specified Not applicable

(2S)-2-amino-3- (2R)-2-amino-3- ]

2-amino-3-hydroxy-2-

hydroxy-2- hydroxy-2- )
IUPAC Name ) ) methylpropanoic

methylpropanoic methylpropanoic )

) ) acid[6]
acid[3] acid[4]

Stereoselective Synthesis: Crafting Chiral Purity

The synthesis of enantiomerically pure a-methyl-a-amino acids is a significant area of research
due to their value as building blocks in peptide design.[7] Several strategies have been
developed to achieve high levels of stereocontrol.

Diastereoselective Alkylation of Chiral Iminolactones

One powerful approach involves the diastereoselective alkylation of a chiral template.[7][8] The
rationale behind this method is to create a rigid cyclic system where a chiral auxiliary directs
the approach of an electrophile (in this case, a methyl group source) to one face of the enolate,
leading to the preferential formation of one diastereomer.

Conceptual Protocol: Diastereoselective Methylation

o Chiral Auxiliary Attachment: A chiral auxiliary, for instance, derived from a naturally occurring
chiral molecule like (+)-3-carene, is coupled with a serine derivative to form a tricyclic
iminolactone.[7] This creates a sterically defined environment around the a-carbon.
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e Enolate Formation: The iminolactone is treated with a strong base, such as lithium
diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to generate a planar enolate. The

chiral auxiliary shields one face of the enolate.

o Diastereoselective Alkylation: A methylating agent, such as methyl iodide, is introduced. The
steric hindrance from the chiral auxiliary forces the methyl group to add to the less hindered
face of the enolate, resulting in a high diastereomeric excess of the methylated product.

o Hydrolysis and Chiral Auxiliary Removal: The methylated iminolactone is hydrolyzed under
acidic or basic conditions to cleave the chiral auxiliary and yield the desired enantiomerically
enriched 2-methylserine.
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Caption: Generalized workflow for the asymmetric synthesis of 2-methylserine via
diastereoselective alkylation.
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Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral
compounds.[9] The enzyme a-methylserine aldolase can be used to catalyze the condensation
of L-alanine and formaldehyde to produce a-methyl-L-serine.[1][10]

Protocol: Enzymatic Synthesis of (S)-2-Methylserine[1][10]

o Reaction Mixture Preparation: A reaction buffer is prepared, typically a potassium phosphate
buffer (e.g., 100 mM, pH 7.4), containing the cofactor pyridoxal 5'-phosphate (PLP).

o Substrate Addition: The substrates, L-alanine and formaldehyde, are added to the buffer.

e Enzyme Introduction: Purified a-methylserine aldolase or E. coli cells overexpressing the
enzyme are introduced to initiate the reaction.

 Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with
gentle agitation for a set period (e.g., 16 hours).

e Reaction Quenching and Analysis: The reaction is stopped, for example, by adding a strong
base. The product, (S)-2-methylserine, is then quantified using analytical techniques such
as HPLC.

Resolution of Racemic 2-Methylserine

When a non-stereoselective synthesis is performed, a 50:50 mixture of (R)- and (S)-
enantiomers, known as a racemate, is obtained. The separation of these enantiomers is crucial
for their use in biological applications.

Lipase-Mediated Kinetic Resolution

Kinetic resolution is a technique that relies on the differential reaction rates of two enantiomers
with a chiral catalyst or reagent. Lipases are enzymes that can selectively catalyze the
acylation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted
enantiomer and the acylated product.

Principle of Lipase-Mediated Kinetic Resolution
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In the presence of a lipase, such as Novozym® 435, and an acyl donor (e.g., isopropenyl
acetate), one enantiomer of a racemic 2-methylserine derivative (e.g., (£)-N-benzoyl-a-
methylserine ethyl ester) is preferentially acetylated.[11] For example, the (R)-enantiomer might
be acetylated at a much faster rate than the (S)-enantiomer. This results in a mixture containing
the unreacted, enantiomerically enriched (S)-enantiomer and the acetylated (R)-enantiomer,
which can then be separated by standard chromatographic methods.
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(Unreacted)

Chiral Catalyst
(e.g., Lipase)
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Chromatographic
Separation

Racemic Mixture
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Caption: Principle of lipase-mediated kinetic resolution for the separation of 2-methylserine
enantiomers.

Applications in Drug Discovery and Peptide Design

The incorporation of enantiomerically pure 2-methylserine into peptides is a key strategy for
developing peptidomimetics with improved therapeutic properties.[1] The a-methyl group
restricts the conformational freedom of the peptide backbone, which can lock the peptide into a
bioactive conformation, leading to higher receptor affinity and selectivity. Furthermore, the
guaternary a-carbon can provide steric shielding against enzymatic degradation, thereby
increasing the in vivo half-life of the peptide drug.[12]

2-Methylserine derivatives have also been investigated for their potential to interact with
various biological targets. For instance, due to its structural similarity to serine, 2-methylserine
is of interest for its potential interaction with the co-agonist binding site of the N-methyl-D-
aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][10]
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Caption: Potential interaction of 2-methylserine at the co-agonist binding site of the NMDA
receptor.

Conclusion

The stereochemistry of 2-methylserine is a critical determinant of its biological function and its
utility as a chiral building block. The ability to control the stereochemistry at the a-carbon
through asymmetric synthesis or to resolve racemic mixtures is essential for the advancement
of drug discovery and peptide design. The methodologies outlined in this guide, from
diastereoselective alkylation to enzymatic resolutions, provide a robust toolkit for researchers to
access enantiomerically pure 2-methylserine. As our understanding of the conformational
requirements for biological activity deepens, the demand for such unique and conformationally
constrained amino acids will undoubtedly continue to grow, solidifying the importance of 2-
methylserine in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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